

Ilorasertib drug interaction cytochrome P450 3A

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ilorasertib

CAS No.: 1227939-82-3

Cat. No.: S548704

Get Quote

Ilorasertib and CYP3A: Current Knowledge Gaps

A review of the scientific literature, including clinical trial reports and drug databases, reveals that the role of CYP3A in **ilorasertib**'s metabolism and disposition has not been explicitly detailed [1] [2] [3]. The available information is summarized in the table below.

Table 1: Available Pharmacological Data for **Ilorasertib**

Aspect	Available Data	Source
Known Molecular Targets	Aurora kinases A, B, C; VEGFR/PDGFR families; Src family kinases	[1] [2] [3]
Clinical CYP3A Prohibition	Concomitant use of strong CYP3A4 inhibitors/inducers was prohibited in clinical trials	[4]
Direct CYP3A Metabolism Data	Not available in searched literature	-
CYP3A Inhibition/Induction Potential	Not available in searched literature	-

The prohibition of CYP3A4 modulators in clinical trials is a standard safety precaution and indirectly suggests that CYP3A pathways could be involved, but this requires experimental confirmation [4].

Experimental Protocols for Investigating CYP3A Interactions

To address the knowledge gap, here are established experimental workflows you can follow to determine the relationship between **ilorasertib** and CYP3A.

Protocol for Metabolite Identification (Reaction Phenotyping)

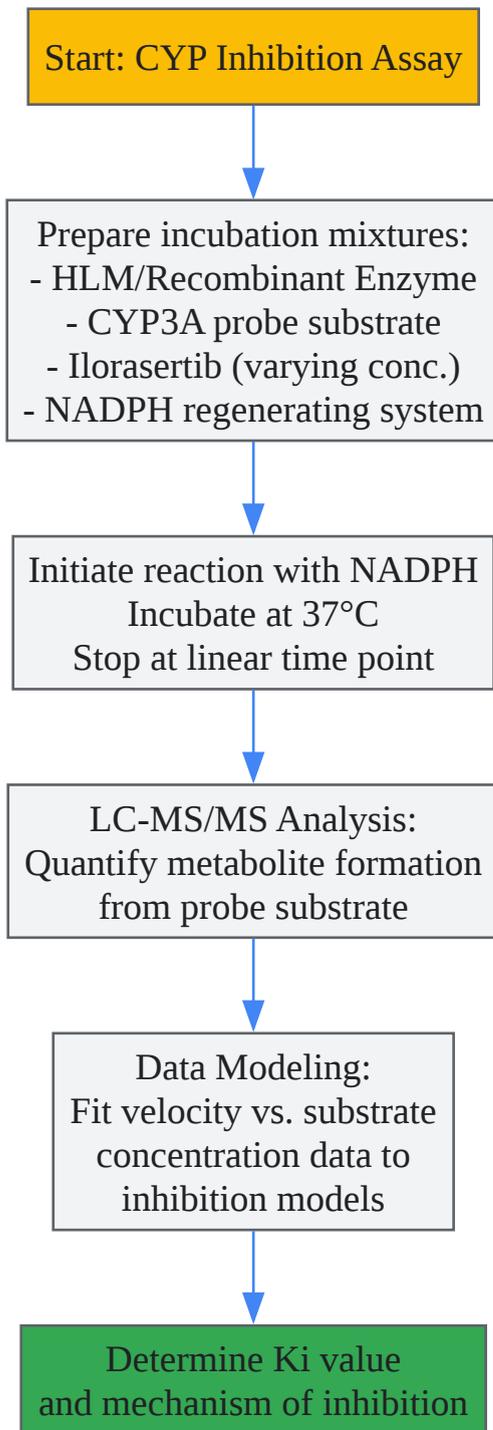
This protocol determines whether CYP3A4 or CYP3A5 is responsible for metabolizing **ilorasertib**.

- **Objective:** To identify the specific CYP enzymes involved in the metabolism of **ilorasertib**.
- **Materials:**
 - Human liver microsomes (HLM)
 - cDNA-expressed recombinant CYP enzymes (including CYP3A4, CYP3A5, and other major CYPs)
 - **Ilorasertib** (test compound)
 - NADPH regenerating system
 - Specific chemical inhibitors or inhibitory antibodies for each CYP enzyme (e.g., ketoconazole for CYP3A4/5)
 - Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)
- **Method:**
 - **Incubation with Recombinant CYPs:** Incubate **ilorasertib** with individual recombinant CYP enzymes and NADPH. Analyze metabolite formation via LC-MS/MS. The CYP that produces the primary metabolite is likely the major enzyme responsible.
 - **Correlation Analysis:** Incubate **ilorasertib** with a panel of different HLM samples with pre-characterized CYP activity levels. The rate of **ilorasertib** metabolism is correlated with the known activity levels of each CYP in the HLM.
 - **Chemical Inhibition:** Incubate **ilorasertib** with HLM in the presence and absence of selective chemical inhibitors (e.g., ketoconazole for CYP3A). A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.
- **Data Interpretation:** Consistent results across all three methods provide strong evidence for the specific CYP isoforms metabolizing **ilorasertib**. This approach is well-established in the literature for other drugs [5] [6].

Protocol for CYP Inhibition Potential

This protocol assesses whether **ilorasertib** inhibits CYP3A4 or CYP3A5, which could cause drug-drug interactions.

- **Objective:** To determine if **ilorasertib** inhibits the activity of CYP3A4 and CYP3A5, and calculate its inhibition constant (K_i).
- **Materials:**
 - Pooled HLM or recombinant CYP3A4 and CYP3A5
 - **Ilorasertib**
 - CYP3A-specific probe substrate (e.g., midazolam or testosterone)
 - NADPH regenerating system
 - LC-MS/MS
- **Method:**
 - Prepare reaction mixtures containing HLM, the probe substrate at various concentrations, and **ilorasertib** at various concentrations.
 - Initiate the reaction with NADPH and stop it at a linear time point.
 - Measure the formation of the probe substrate's specific metabolite (e.g., 1'-OH midazolam for CYP3A) using LC-MS/MS.
 - Analyze the data using nonlinear regression to fit different inhibition models (competitive, non-competitive, uncompetitive) and calculate the K_i value.
- **Data Interpretation:** A lower K_i value indicates more potent inhibition. Comparing the K_i for CYP3A4 versus CYP3A5 can reveal selective inhibition, as has been shown for other drugs like clobetasol propionate [5] [6]. The following diagram outlines the core logic of this experimental workflow:



[Click to download full resolution via product page](#)

Protocol for CYP Induction Potential

This protocol evaluates if **ilorasertib** increases the expression and activity of CYP3A enzymes.

- **Objective:** To investigate if **ilorasertib** upregulates CYP3A4 and CYP3A5 expression in a relevant human cell model.
- **Materials:**
 - Freshly isolated or cryopreserved human hepatocytes from at least 3 donors
 - **Ilorasertib**
 - Known inducers (e.g., rifampin for CYP3A4) and negative controls
 - Culture media and supplies
 - qRT-PCR equipment
 - LC-MS/MS
- **Method:**
 - Culture human hepatocytes and treat them with **ilorasertib**, a positive control (rifampin), and a vehicle control for 48-72 hours.
 - **mRNA Analysis:** Extract total RNA and use qRT-PCR to measure CYP3A4 and CYP3A5 mRNA levels, normalized to a housekeeping gene.
 - **Activity Analysis:** Incubate the treated hepatocytes with a CYP3A-specific probe substrate (e.g., midazolam) for a set time. Measure metabolite formation via LC-MS/MS to determine functional enzyme activity.
- **Data Interpretation:** A statistically significant increase in both mRNA expression and enzymatic activity compared to the vehicle control indicates that **ilorasertib** is an inducer of CYP3A.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. : Uses, Ilorasertib , Mechanism of Action | DrugBank Online Interactions [go.drugbank.com]
2. Clinical pharmacodynamic/exposure characterisation of the ... [pmc.ncbi.nlm.nih.gov]
3. Phase 1 Dose Escalation Trial of Ilorasertib , a Dual Aurora/VEGF... [pmc.ncbi.nlm.nih.gov]
4. Clinical pharmacodynamic/exposure characterisation of the multikinase... [nature.com]
5. Unraveling the structural basis of selective inhibition of human ... [pmc.ncbi.nlm.nih.gov]
6. Potential impact of cytochrome P450 3A5 in human liver on ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ilorasertib drug interaction cytochrome P450 3A]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548704#ilorasertib-drug-interaction-cytochrome-p450-3a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com